molecular formula C24H20ClN5O3 B11414776 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-furylmethyl)propanamide

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-furylmethyl)propanamide

Cat. No.: B11414776
M. Wt: 461.9 g/mol
InChI Key: XNBRDQRTHVXUQQ-UHFFFAOYSA-N
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Description

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, a chlorophenyl group, and a furan moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions . The chlorophenyl group is introduced via nucleophilic substitution reactions, while the furan moiety is incorporated through coupling reactions with furan derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability . Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl and furan moieties, along with the triazoloquinazoline core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C24H20ClN5O3/c25-17-9-7-16(8-10-17)15-29-23(32)19-5-1-2-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-14-18-4-3-13-33-18/h1-10,13H,11-12,14-15H2,(H,26,31)

InChI Key

XNBRDQRTHVXUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NCC4=CC=CO4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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